3,4,6,7,8,9-Hexahydro-2H-dibenzofuran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6,7,8,9-Hexahydro-2H-dibenzofuran-1-one is a heterocyclic organic compound with a fused ring structure It is a derivative of dibenzofuran, characterized by the presence of a lactone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6,7,8,9-Hexahydro-2H-dibenzofuran-1-one typically involves the reaction of 2-chlorocyclohexanone with 1,3-cyclohexanedione in the presence of a base and an organic solvent. The reaction forms a carbon-carbon bond, followed by cyclization in an acidic solution to yield the desired compound . The reaction conditions include:
Base: Potassium carbonate
Organic Solvent: Acetone, methylethylketone, or methylisobutylketone
Acid Solution: Hydrochloric acid, sulfuric acid, phosphoric acid, nitric acid, or acetic acid
Temperature: 0 to 150°C, preferably 40 to 80°C
Reaction Time: 1 to 6 hours
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for economic efficiency and high yield, utilizing low-cost starting materials and stable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3,4,6,7,8,9-Hexahydro-2H-dibenzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-hydroxydibenzofuran.
Reduction: Reduction reactions can modify the lactone group.
Substitution: Nitrogen substitution reactions can produce derivatives like 4-hydroxycarbazole
Common Reagents and Conditions
Oxidation: High boiling point solvents and metal catalysts are used.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Ammonia or ammonia water for nitrogen substitution
Major Products
1-Hydroxydibenzofuran: Formed by dehydrogenation.
4-Hydroxycarbazole: Produced through nitrogen substitution and subsequent dehydrogenation
Scientific Research Applications
3,4,6,7,8,9-Hexahydro-2H-dibenzofuran-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,4,6,7,8,9-Hexahydro-2H-dibenzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxydibenzofuran
- 4-Hydroxycarbazole
- 3,5,5,9-Tetramethyl-4a,5,6,7,8,9-hexahydro-2H-benzo 7annulene
Uniqueness
3,4,6,7,8,9-Hexahydro-2H-dibenzofuran-1-one is unique due to its specific ring structure and the presence of a lactone group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
3,4,6,7,8,9-hexahydro-2H-dibenzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDGPUASTGBUQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.